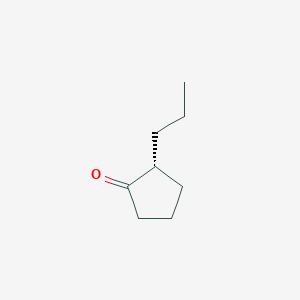

(2R)-2-Propylcyclopentan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(2R)-2-propylcyclopentan-1-one |

InChI |

InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h7H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

PFUCFFRQJFQQHE-SSDOTTSWSA-N |

Isomeric SMILES |

CCC[C@@H]1CCCC1=O |

Canonical SMILES |

CCCC1CCCC1=O |

Origin of Product |

United States |

Contextual Significance of Chiral Cyclopentanone Derivatives in Stereoselective Synthesis

Chiral cyclopentanone (B42830) derivatives are invaluable synthons in the realm of stereoselective synthesis. Their rigid five-membered ring structure provides a well-defined stereochemical scaffold, making them ideal precursors for a diverse array of bioactive molecules. acs.org The strategic functionalization of the cyclopentanone core allows for the construction of multiple stereocenters with high levels of control, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

The utility of these derivatives stems from the various chemical transformations that the enone structural motif can undergo. acs.org Asymmetric synthesis strategies, including organocatalyzed reactions and transition-metal-catalyzed processes, have been extensively developed to access enantiomerically enriched cyclopentanones. acs.orgacs.orgrsc.org These methods often involve the creation of multiple contiguous stereocenters in a single step, significantly enhancing synthetic efficiency. nih.gov The resulting chiral cyclopentanones serve as key intermediates in the total synthesis of complex natural products and medicinally important molecules. nih.gov

Structural Features and Stereochemical Aspects of 2r 2 Propylcyclopentan 1 One

(2R)-2-Propylcyclopentan-1-one is a chiral ketone characterized by a five-membered cyclopentane (B165970) ring. A propyl group is attached to the second carbon atom, and the stereochemistry at this chiral center is designated as (R).

The stereochemistry of 2-substituted cyclopentanones plays a crucial role in their reactivity. For instance, in reduction reactions using complex aluminum hydrides, the steric bulk of the substituent at the 2-position influences the diastereoselectivity of the product, with bulkier groups generally favoring the formation of the cis isomer. oup.com The conformation of the cyclopentanone (B42830) ring, which is not perfectly planar, also affects the approach of reagents and thus the stereochemical outcome of reactions.

The SN2 reaction mechanism provides a fundamental understanding of how the stereochemistry at a chiral center can be inverted. In this type of reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in a backside attack and an inversion of the stereochemical configuration. libretexts.orgyoutube.comyoutube.comyoutube.com This principle is fundamental in stereoselective synthesis, allowing for the controlled formation of specific stereoisomers.

Historical Development and Milestones in the Synthesis of Chiral Five Membered Ring Ketones

Chiral Pool Strategies for Enantioenriched Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources. These molecules, such as terpenes, amino acids, and carbohydrates, serve as versatile starting materials for the synthesis of complex chiral targets. While direct synthesis of (2R)-2-propylcyclopentan-1-one from a common chiral pool starting material is not extensively documented, the principles of this strategy can be illustrated through the synthesis of related structures. For instance, naturally occurring terpenes like pulegone (B1678340) and carvone, which possess a five-membered ring or can be readily converted into one, are common starting points for the synthesis of substituted cyclopentanones.

A hypothetical chiral pool approach to this compound could involve the selection of a chiral precursor bearing a latent cyclopentanone core and a functional group that can be elaborated into a propyl side chain. For example, a derivative of (R)-citronellal, an abundant monoterpene, could potentially be cyclized and functionalized to yield the target molecule. This strategy's success hinges on the efficient and stereocontrolled transformation of the chiral starting material, preserving the initial stereochemistry throughout the synthetic sequence.

De Novo Asymmetric Synthesis Approaches

When a suitable chiral pool starting material is unavailable, chemists turn to de novo asymmetric synthesis, where the desired stereocenter is created from an achiral or racemic precursor through the influence of a chiral agent. This agent can be a catalyst or a covalently bound auxiliary.

Organocatalytic Transformations

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. For the preparation of this compound, several organocatalytic strategies can be envisioned.

Iminium ion catalysis, often employing chiral secondary amines like proline and its derivatives, is a cornerstone of organocatalysis. This strategy involves the activation of α,β-unsaturated aldehydes or ketones towards nucleophilic attack. In the context of forming a substituted cyclopentanone, a cascade reaction can be designed. For example, a Michael addition of a nucleophile to an enal, catalyzed by a chiral amine, can be followed by an intramolecular aldol (B89426) reaction to construct the cyclopentane (B165970) ring. The stereochemistry of the newly formed chiral centers is dictated by the chiral catalyst.

Enamine catalysis, which also utilizes chiral secondary amines, involves the formation of a nucleophilic enamine intermediate from a ketone and the catalyst. This enamine can then react with an electrophile, with the chiral catalyst directing the stereochemical outcome. The direct asymmetric α-alkylation of cyclopentanone with a propyl halide is a conceptually straightforward approach to this compound.

Research has shown the feasibility of direct asymmetric α-alkylation of cyclic ketones using cinchona-based primary amine catalysts under photochemical conditions. nih.gov This metal-free method provides a pathway to enantiomerically enriched α-alkylated ketones. The reaction proceeds through the formation of a chiral enamine which then reacts with the alkyl halide. The stereoselectivity is controlled by the chiral catalyst, which also acts as a photosensitizer.

| Catalyst | Alkyl Halide | Solvent | Yield (%) | ee (%) | Reference |

| Cinchona-based primary amine | Ethyl bromoacetate | DCM | 85 | 92 | nih.gov |

| Cinchona-based primary amine | Benzyl bromide | DCM | 78 | 88 | nih.gov |

Table 1: Representative Results for Asymmetric Organocatalytic α-Alkylation of Cyclohexanone. This table illustrates the effectiveness of cinchona-based catalysts in the asymmetric alkylation of cyclic ketones, a method applicable to the synthesis of this compound.

Chiral Brønsted acids and bases can also be employed to catalyze the enantioselective synthesis of cyclopentanones. These catalysts operate by activating either the nucleophile or the electrophile through hydrogen bonding or proton transfer. For instance, a chiral phosphoric acid could protonate an enone, activating it for a conjugate addition that sets the stereocenter. Alternatively, a chiral base can deprotonate a pro-nucleophile, leading to a chiral enolate that then reacts with an electrophile.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a broad spectrum of reactions for asymmetric synthesis. The formation of this compound can be approached through methods such as asymmetric conjugate addition to 2-cyclopenten-1-one (B42074). In this strategy, a chiral ligand coordinates to a metal center, creating a chiral environment that directs the addition of a propyl nucleophile to the β-position of the enone.

For example, copper-catalyzed asymmetric conjugate addition of Grignard reagents or organozinc reagents to α,β-unsaturated ketones is a well-established method. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as phosphoramidites, TADDOLs, and those based on BINAP have been successfully employed in similar transformations.

Another powerful approach is the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to enones. This reaction is known for its high efficiency and enantioselectivity with a variety of substrates. The application of this methodology to 2-cyclopenten-1-one with a propylboron reagent in the presence of a chiral rhodium complex would be a viable route to this compound.

| Metal/Ligand | Nucleophile | Substrate | Yield (%) | ee (%) | Reference |

| Cu/Josiphos | Et2Zn | Cyclohexenone | >95 | >98 | General Knowledge |

| Rh/(S)-BINAP | PhB(OH)2 | Cyclohexenone | 99 | 97 | General Knowledge |

Table 2: Representative Enantioselectivities in Transition Metal-Catalyzed Conjugate Additions. This table showcases the high levels of enantioselectivity achievable with transition metal catalysis, a promising strategy for the synthesis of this compound.

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions with remarkable chemo-, regio-, and stereoselectivity. acsgcipr.orgnih.gov

The enzymatic reduction of a prochiral ketone is a highly effective strategy for producing chiral alcohols, which can then be converted to the desired chiral ketone. nih.gov Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly well-suited for this task. nih.govacs.org These enzymes, often dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), can reduce a ketone with exceptionally high enantioselectivity. nih.govacs.org

For the synthesis of this compound, a suitable prochiral substrate such as 2-propylcyclopentane-1,3-dione could be employed. A selective KRED could reduce one of the two carbonyl groups to a hydroxyl group, yielding a chiral hydroxyketone. nih.gov Subsequent chemical oxidation of the alcohol would furnish the target ketone. Many KREDs are commercially available or can be produced from recombinant microorganisms like E. coli or Rhodococcus species. nih.govacs.org The choice of enzyme dictates which enantiomer is formed, and screening of enzyme libraries often yields biocatalysts that produce the desired product with >99% enantiomeric excess (ee). acs.org

Table 2: Biocatalytic Reduction Strategy Overview

| Parameter | Description | Reference |

| Enzyme Class | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | nih.govacs.org |

| Reaction | Stereoselective reduction of a prochiral diketone. | nih.govmdpi.com |

| Substrate Example | 2-Propylcyclopentane-1,3-dione | nih.gov |

| Cofactor | NADH or NADPH (often recycled in situ) | nih.gov |

| Advantage | High enantioselectivity (>99% ee is common), mild reaction conditions. | nih.govacs.org |

While less common than reductions, biocatalytic oxidations can also be used to generate chiral ketones. mdpi.com This can be achieved through the kinetic resolution of a racemic secondary alcohol or the desymmetrization of a prochiral diol. Alcohol dehydrogenases (ADHs) or alcohol oxidases can catalyze these transformations. acsgcipr.orgmdpi.com

In a potential route, a racemic mixture of 2-propylcyclopentan-1-ol (B13552691) could be subjected to an enantioselective oxidation. An (S)-selective alcohol dehydrogenase, for instance, would oxidize (S)-2-propylcyclopentan-1-ol to the achiral 2-propylcyclopentanone (B73189), leaving the desired (R)-2-propylcyclopentan-1-ol unreacted. This resolved alcohol could then be oxidized in a separate chemical step to yield (R)-2-Propylcyclopentan-1-one. The value of this approach lies in converting a less valuable starting material into a more valuable chiral product, although it inherently involves the destruction of chirality in one of the enantiomers. mdpi.com

Diastereoselective Synthetic Routes

Diastereoselective reactions are pertinent to the synthesis of molecules with two or more stereocenters, where the reaction favors the formation of one diastereomer over others. The target molecule, this compound, possesses only a single stereocenter at the C2 position. Consequently, synthetic strategies aiming for this compound are primarily concerned with enantioselectivity—the selective formation of one of two enantiomers—rather than diastereoselectivity.

However, if a synthetic sequence began with a chiral, substituted cyclopentanone that already contained a stereocenter elsewhere on the ring, the subsequent introduction of the propyl group at the C2 position would indeed become a diastereoselective process. ucd.ie The existing stereocenter would influence the approach of the incoming propyl group, leading to a preference for one of the two possible diastereomeric products. The efficiency of such a process would be evaluated based on its diastereomeric ratio (dr). ucd.ie

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

The enantioselective synthesis of this compound, a valuable chiral building block, can be effectively achieved through kinetic resolution and dynamic kinetic resolution (DKR) strategies. These methods are centered on the selective transformation of a racemic mixture, allowing for the separation of the desired enantiomer. While kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer, dynamic kinetic resolution integrates an in situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of up to 100% of the desired product.

A prevalent and highly successful approach for the DKR of cyclic ketones involves a chemoenzymatic process. This strategy typically combines the high enantioselectivity of a lipase (B570770) for the resolution of a racemic secondary alcohol precursor with the efficiency of a metal catalyst for the racemization of the unreacted alcohol enantiomer. The resolved chiral alcohol can then be oxidized to the target ketone.

For the synthesis of this compound, a potential pathway involves the dynamic kinetic resolution of racemic cis/trans-2-propylcyclopentan-1-ol. This process would utilize a lipase, such as the widely employed Candida antarctica lipase B (CALB), for the enantioselective acylation of one of the alcohol enantiomers. Simultaneously, a ruthenium catalyst would facilitate the racemization of the remaining unreacted alcohol enantiomer.

While specific studies on the dynamic kinetic resolution of 2-propylcyclopentan-1-ol are not extensively documented, research on analogous cyclopentanone derivatives demonstrates the viability of this methodology. For instance, the dynamic kinetic resolution of racemic 3,5-dialkyl-2-cyclopenten-1-ones has been successfully achieved through asymmetric conjugate reduction. This process, employing a copper catalyst with a chiral ligand and a siloxane reducing agent, alongside conditions that promote rapid racemization of the starting material, yields chiral 2,4-dialkylcyclopentanones with high enantioselectivity (ee ≥ 91%) and diastereoselectivity (dr ≥ 90:10). nih.gov

The general scheme for a chemoenzymatic dynamic kinetic resolution of racemic 2-propylcyclopentan-1-ol would proceed as follows:

Enantioselective Acylation: The lipase (e.g., CALB) selectively acylates one enantiomer of 2-propylcyclopentan-1-ol, for instance, the (1S,2R)- or (1R,2R)-enantiomer, leaving the other enantiomer unreacted.

Racemization: A ruthenium catalyst racemizes the unreacted alcohol enantiomer, continuously replenishing the substrate for the lipase-catalyzed acylation.

Separation and Oxidation: The resulting acylated product and unreacted alcohol can be separated. The desired enantiomerically enriched alcohol is then oxidized to yield this compound.

The effectiveness of this approach is supported by numerous studies on the DKR of various secondary alcohols using the CALB/ruthenium catalyst system. This combination has proven to be robust and applicable to a wide range of substrates.

The following table outlines the potential catalysts and expected outcomes for the dynamic kinetic resolution of a generic racemic cyclopentanol (B49286), based on findings from related studies.

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| CuCl/NaOt-Bu/(S)-p-tol-BINAP, PMHS | Racemic 3,5-dialkyl-2-cyclopenten-1-one | (2R,4R)-2,4-dialkylcyclopentanone | ≥ 91% | ≥ 90:10 |

Data based on the dynamic kinetic resolution of 3,5-dialkyl-2-cyclopenten-1-ones. PMHS = Poly(methylhydrosiloxane).

The successful application of DKR to similar cyclopentane structures strongly suggests its potential for the efficient and highly stereoselective synthesis of this compound.

Stereoselective Chemical Transformations Involving the Ketone Moiety

The ketone functionality in this compound is a versatile handle for a variety of chemical transformations. The presence of the chiral center at the C2 position, bearing a propyl group, introduces a significant degree of facial selectivity in reactions involving the carbonyl and the adjacent α-carbon.

Nucleophilic additions to the carbonyl carbon of this compound are inherently diastereoselective due to the steric hindrance imposed by the existing chiral center. The incoming nucleophile will preferentially attack from the face opposite to the bulky propyl group to minimize steric interactions. However, to achieve high levels of stereocontrol, especially in creating a new stereocenter, chiral auxiliaries or catalysts are often employed. wikipedia.orgresearchgate.net

Chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, can be temporarily incorporated into the molecule to direct the stereochemical course of a reaction. wikipedia.orgwilliams.edu For instance, the ketone can be converted to a chiral imine or enamine, which then undergoes a diastereoselective nucleophilic addition. The auxiliary is subsequently removed to yield the enantiomerically enriched product. williams.edu The predictable stereochemical outcomes are often rationalized by the formation of a rigid, chelated intermediate that blocks one face of the molecule from the approaching nucleophile. williams.edu

Table 1: Examples of Nucleophilic Additions to Ketone Derivatives

| Reactant | Reagent | Auxiliary/Catalyst | Expected Outcome |

|---|---|---|---|

| This compound | Grignard Reagent (e.g., MeMgBr) | None | Modest diastereoselectivity for the tertiary alcohol. |

| Chiral imine derivative | Organolithium Reagent | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | High diastereoselectivity in the formation of the corresponding amine. |

| This compound | Reformatsky Reagent | Zinc, α-bromo ester | Formation of a β-hydroxy ester with diastereoselectivity. masterorganicchemistry.com |

The α-carbon (C2 and C5) protons of cyclopentanone are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comwikipedia.org In this compound, deprotonation can occur at either the C2 or C5 position. Removal of the C2 proton is sterically hindered and leads to the thermodynamically more stable tetrasubstituted enolate, while removal of a C5 proton is kinetically favored, leading to the less substituted "kinetic enolate". wikipedia.org The choice of base, solvent, and temperature determines the regioselectivity of enolate formation. Strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures favor the kinetic enolate, whereas weaker bases at higher temperatures allow for equilibration to the thermodynamic enolate. libretexts.org

Once formed, these enolates are potent nucleophiles that can react with a variety of electrophiles in α-functionalization reactions, such as alkylation and halogenation. masterorganicchemistry.comlibretexts.org For example, treatment of cis-2-propyl-3-methyl-cyclopentanone with a weak base leads to its isomerization to the more stable trans stereoisomer through an enolate intermediate. quimicaorganica.org

Enolates are also key intermediates in cyclization reactions. For instance, the Robinson annulation, a powerful ring-forming reaction, involves a Michael addition of an enolate followed by an intramolecular aldol condensation. youtube.com

Table 2: Alpha-Functionalization and Cyclization Reactions

| Starting Material | Reaction | Reagents | Product Type |

|---|---|---|---|

| This compound | Kinetic Alkylation | 1. LDA, THF, -78°C; 2. CH₃I | 2-Propyl-5-methylcyclopentan-1-one. |

| This compound | Thermodynamic Alkylation | 1. NaOEt, EtOH; 2. CH₃I | 2-Propyl-2-methylcyclopentan-1-one. |

| This compound | Robinson Annulation | Methyl vinyl ketone, Base | A bicyclic enone. |

| Enol ether derivative | Cyclopropanation | CH₂I₂, Zn-Cu (Simmons-Smith) | A cyclopropane-fused cyclopentanol derivative. unl.pt |

The structure of 2-propylcyclopentanone is amenable to several important rearrangement reactions, which lead to functionally and structurally diverse products.

One of the most significant is the Baeyer-Villiger oxidation , which converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as m-CPBA. wikipedia.orgorganic-chemistry.org The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge preferentially migrates. For this compound, the more substituted C2 carbon has a higher migratory aptitude than the C5 methylene (B1212753) group. Therefore, oxidation is expected to yield a six-membered lactone with the oxygen atom inserted between the carbonyl carbon and the C2 carbon, preserving the stereochemistry at the migrating center. organic-chemistry.org

Another relevant transformation is the photochemical rearrangement of 2-n-propylcyclopentanone. acs.orgacs.org Upon photolysis with UV radiation (e.g., 3130 Å), the molecule can undergo a Norrish Type II reaction. This intramolecular process involves the abstraction of a γ-hydrogen atom from the propyl chain by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. This biradical can then cleave to form cyclopentanone and propene or cyclize to form a cyclobutanol (B46151) derivative. acs.org

The Favorskii rearrangement is another potential pathway for α-halo derivatives of 2-propylcyclopentanone. wikipedia.org This reaction involves treating an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, typically through a cyclopropanone (B1606653) intermediate. wikipedia.org

Table 3: Rearrangement Reactions of 2-Propylcyclopentanone

| Reaction | Reagent(s) | Key Intermediate | Primary Product |

|---|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂ organic-chemistry.org | Criegee Intermediate | 6-Propyl-oxepan-2-one |

| Norrish Type II Rearrangement | UV light (hν) acs.orgacs.org | 1,4-Biradical | Cyclopentanone and Propene |

| Favorskii Rearrangement (of α-halo derivative) | Base (e.g., NaOH) | Cyclopropanone | Propylcyclopentanecarboxylic acid |

Elucidation of Reaction Mechanisms and Transition State Architectures

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling their stereochemical outcomes. For reactions involving its enolate, such as aldol-type additions, the Zimmerman-Traxler model provides a powerful predictive tool. youtube.comyoutube.com This model postulates a six-membered, chair-like transition state where the metal cation (e.g., lithium or boron) coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. Substituents on the chair prefer to occupy equatorial positions to minimize 1,3-diaxial interactions, and this preference dictates the diastereoselectivity of the product. youtube.com

The mechanism of the Baeyer-Villiger oxidation has been studied in detail. It begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form the tetrahedral Criegee intermediate. wikipedia.org The rate-determining step is the migration of an adjacent carbon atom to the peroxide oxygen, with concomitant cleavage of the weak O-O bond. This migration step is subject to stereoelectronic effects: the migrating group must be anti-periplanar to the O-O bond to allow for optimal orbital overlap. wikipedia.orgorganic-chemistry.org

Mechanistic studies of the photochemical Norrish Type II reaction have shown that it proceeds from the excited triplet state of the ketone. acs.org The efficiency of product formation depends on the lifetime of the intermediate biradical and the relative rates of its competing cleavage and cyclization pathways. acs.org

Influence of Chiral Catalysts on Reactivity and Selectivity

While the inherent chirality of this compound provides a degree of stereocontrol, external chiral catalysts can be used to significantly enhance selectivity or even override the substrate's intrinsic preference. youtube.com

Chiral Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and creating a chiral environment that directs the attack of a nucleophile to one of the two diastereotopic faces. springernature.com

Organocatalysis offers another powerful strategy. For instance, chiral secondary amines like proline can react with the ketone to form a chiral enamine intermediate. This enamine can then react with electrophiles with high stereoselectivity, guided by the stereochemistry of the catalyst.

Biocatalysis , using enzymes, represents a highly efficient and selective approach. For example, Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can perform Baeyer-Villiger oxidations with exceptional levels of enantioselectivity and regioselectivity, often outperforming synthetic reagents. wikipedia.orgnih.gov These enzymes use a flavin cofactor and molecular oxygen to perform the oxidation in an environmentally benign manner. nih.gov The combination of two different catalyst motifs in one system, known as synergistic catalysis, can also lead to novel and highly selective transformations. youtube.com

Table 4: Influence of Chiral Catalysts

| Catalyst Type | Example | Mechanism of Action | Target Reaction |

|---|---|---|---|

| Chiral Lewis Acid | Chiral Boron Lewis Acid | Coordination to carbonyl, facial shielding. springernature.com | Nucleophilic Addition |

| Organocatalyst | Proline | Formation of a transient chiral enamine. | α-Functionalization |

| Biocatalyst | Baeyer-Villiger Monooxygenase (BVMO) | Enzyme active site creates a chiral pocket. nih.gov | Baeyer-Villiger Oxidation |

| Chiral Auxiliary | Evans Oxazolidinone williams.edu | Covalent bonding to form a diastereomeric intermediate. | Alkylation, Aldol Addition |

Synthetic Utility and Applications of 2r 2 Propylcyclopentan 1 One As a Chiral Synthon

Role as a Chiral Building Block in Complex Organic Synthesis

The utility of (2R)-2-Propylcyclopentan-1-one as a chiral building block stems from its inherent stereochemistry and the versatile reactivity of the ketone functional group. The (R)-configuration at the C2 position provides a fixed stereochemical anchor, which can direct the stereochemical outcome of subsequent reactions at other positions on the cyclopentane (B165970) ring. This is a critical aspect in asymmetric synthesis, where the goal is to create a single enantiomer of a target molecule. nih.gov

The cyclopentane framework itself is a privileged scaffold in many natural products and pharmaceuticals. ingentaconnect.combenthamdirect.comresearchgate.net The stereocontrolled synthesis of highly substituted cyclopentane core structures is a significant challenge, and the use of pre-existing chiral building blocks like this compound can simplify synthetic routes and enhance efficiency. ingentaconnect.combenthamdirect.comresearchgate.net The propyl group at the C2 position can influence the conformational preferences of the ring, which in turn can affect the facial selectivity of nucleophilic additions to the carbonyl group or the approach of electrophiles in enolate alkylation reactions.

Modern synthetic methods, such as organocatalysis and transition-metal-catalyzed reactions, can be employed to further functionalize the chiral cyclopentanone (B42830) core. acs.orgnih.gov For instance, the ketone can be converted to an enolate and selectively alkylated or used in aldol (B89426) or Michael addition reactions to introduce additional complexity and new stereocenters. The stereochemical information embedded in the starting material can be relayed throughout the synthetic sequence, a concept known as chirality transfer.

Table 1: Physicochemical Properties of a Representative 2-Alkylcyclopentanone

| Property | Value |

| IUPAC Name | (2S,3R)-2-methyl-3-propylcyclopentan-1-one |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| XLogP3-AA | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Data for the structurally similar compound (2S,3R)-2-methyl-3-propylcyclopentan-1-one, as representative data for a chiral 2-alkylcyclopentanone. nih.gov

Strategic Intermediate in Total Synthesis of Natural Products

The cyclopentane ring is a recurring motif in a wide range of natural products, most notably the prostaglandins (B1171923) and their derivatives. nih.govnih.govgoogle.com These lipid compounds exhibit a broad spectrum of physiological activities and have been the targets of numerous total syntheses. A common strategy in prostaglandin (B15479496) synthesis involves the use of a chiral cyclopentenone building block, which is subsequently elaborated with the two characteristic side chains. researchgate.net

This compound can be envisioned as a key intermediate in the synthesis of prostaglandin analogues or other cyclopentanoid natural products. The propyl group can serve as a precursor to one of the side chains, or it can be modified through various chemical transformations. The ketone functionality provides a handle for the introduction of the second side chain, typically via conjugate addition or Wittig-type reactions after conversion to an enone.

The stereocenter at C2 is crucial for establishing the correct relative stereochemistry of the substituents on the cyclopentane ring, which is essential for the biological activity of prostaglandins. The stereocontrolled construction of the cyclopentane core is often the most challenging aspect of these syntheses, and the use of a chiral synthon like this compound can offer a significant advantage. researchgate.net

Table 2: Examples of Natural Product Classes Containing a Cyclopentane Core

| Natural Product Class | Biological Relevance |

| Prostaglandins | Inflammation, blood pressure regulation, etc. nih.govnih.gov |

| Jasmonates | Plant growth regulators researchgate.net |

| Carbocyclic Nucleosides | Antiviral, anticancer agents rsc.org |

| Iridoids | Diverse biological activities |

| Steroids | Hormonal regulation |

Precursor for Stereodefined Cyclopentane-Containing Scaffolds and Derivatives

Beyond its potential role in the total synthesis of specific natural products, this compound can serve as a versatile precursor for the creation of libraries of stereodefined cyclopentane-containing scaffolds for drug discovery. ingentaconnect.combenthamdirect.com The cyclopentane ring is considered an underappreciated yet significant scaffold for medicinal chemistry programs. ingentaconnect.combenthamdirect.com

The ketone functionality can be readily transformed into a variety of other functional groups. For example, reduction of the ketone can yield the corresponding cyclopentanol (B49286) with high diastereoselectivity, introducing a new stereocenter. The resulting alcohol can be further functionalized or used to direct subsequent reactions. Baeyer-Villiger oxidation of the cyclopentanone would lead to a chiral lactone, which is another valuable synthetic intermediate.

Furthermore, the cyclopentanone can be converted into a cyclopentenone through various methods, such as alpha-bromination followed by elimination. This would open up a new range of synthetic possibilities via conjugate additions, cycloadditions, and other reactions characteristic of enones. The resulting highly functionalized cyclopentane derivatives can be used to explore new chemical space and identify novel biologically active molecules. acs.org

Contributions to the Synthesis of Biologically Active Molecules (without specific clinical data or dosage)

The cyclopentane and cyclopentenone moieties are present in a wide array of biologically active molecules. researchgate.netnih.govscirp.org For instance, cyclopentenediones have been reported to possess anti-inflammatory, cytostatic, antibacterial, and antifungal properties. researchgate.netnih.gov While specific biological activity data for derivatives of this compound are not available, the structural motif suggests its potential as a precursor to new therapeutic agents.

The synthesis of novel pyran, pyridine, and thiophene (B33073) derivatives with cytotoxic activity has been reported starting from 2-benzylidenecyclopentanone, highlighting the utility of the cyclopentanone scaffold in generating diverse heterocyclic structures with potential biological applications. scirp.org Similarly, this compound could be used to generate chiral analogues of these and other heterocyclic systems.

The development of new antiviral and anticancer agents often relies on the synthesis of novel carbocyclic nucleoside analogues, where a cyclopentane ring replaces the sugar moiety of natural nucleosides. rsc.org The chiral nature of this compound makes it an attractive starting material for the enantioselective synthesis of such nucleoside analogues. The ability to generate enantiomerically pure target molecules is critical, as different enantiomers can have vastly different biological activities. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Characterization in Research

Chiral Gas Chromatography (GC) for Enantiomeric Purity Determination

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation and quantification of enantiomers of volatile compounds like (2R)-2-Propylcyclopentan-1-one. This method allows for the determination of the enantiomeric purity, a critical parameter in asymmetric synthesis and the characterization of chiral natural products. chromatographyonline.comnih.gov

The separation of enantiomers by GC is typically achieved through the use of a chiral stationary phase (CSP). nih.gov For ketones, cyclodextrin-based CSPs are particularly effective. chromatographyonline.compharmaknowledgeforum.com These cyclic oligosaccharides possess a chiral cavity, and their derivatives, such as those with alkyl or acetyl groups, can create a chiral environment within the GC column. gcms.czlcms.cz The separation mechanism relies on the formation of transient, diastereomeric inclusion complexes between the enantiomers of the analyte and the chiral stationary phase. nih.govpharmaknowledgeforum.com The differing stabilities of these complexes for the (R)- and (S)-enantiomers lead to different retention times, allowing for their separation and quantification. gcms.cz

In a typical analysis of a sample containing 2-propylcyclopentan-1-one, the mixture is injected into a GC instrument equipped with a chiral capillary column, for instance, one coated with a derivatized β-cyclodextrin. The enantiomers will elute at different times, and the ratio of their peak areas in the resulting chromatogram corresponds to the enantiomeric ratio of the sample. libretexts.org

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (S)-2-Propylcyclopentan-1-one | 15.2 | 1.5 |

| This compound | 15.8 | 98.5 |

| Illustrative Chiral GC Separation Data for a sample of this compound with high enantiomeric purity. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the separation and quantification of enantiomers, and it is applicable to a broader range of compounds than GC, including those that are non-volatile or thermally labile. chemistnotes.com For the enantiomeric purity assessment of this compound, two primary strategies can be employed: direct and indirect separation.

The direct method involves the use of a chiral stationary phase (CSP) in the HPLC column. researchgate.net Similar to chiral GC, these phases create a chiral environment that leads to differential interactions with the enantiomers and, consequently, their separation.

The indirect method, which is particularly useful for compounds like ketones, involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. youtube.com For this compound, a common approach is to react it with a chiral hydrazine (B178648) derivative to form diastereomeric hydrazones. psu.edu These derivatives often contain a chromophore, enhancing their detectability by UV-Vis absorption. psu.edu

The resulting diastereomers are then separated by reverse-phase HPLC, and the ratio of their peak areas reflects the original enantiomeric composition of the 2-propylcyclopentan-1-one sample.

| Diastereomer | Retention Time (min) |

| Hydrazone of (S)-2-Propylcyclopentan-1-one | 22.5 |

| Hydrazone of this compound | 24.1 |

| Illustrative Chiral HPLC Separation Data for the diastereomeric hydrazone derivatives of 2-Propylcyclopentan-1-one. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. While standard NMR cannot distinguish between enantiomers, it is exceptionally powerful for determining the ratio of diastereomers and for assigning relative stereochemistry. nih.gov In the context of this compound, if it were part of a mixture of diastereomers (for instance, with an additional substituent on the ring), NMR would be crucial for its characterization.

Even in an enantiomerically pure sample of this compound, the protons on the cyclopentanone (B42830) ring are diastereotopic due to the presence of the chiral center at C2. nih.gov This means they are in chemically non-equivalent environments and will exhibit different chemical shifts in the ¹H NMR spectrum.

A more advanced NMR technique, Nuclear Overhauser Effect Spectroscopy (NOESY), is particularly valuable for determining the through-space proximity of protons, which is essential for assigning relative stereochemistry in cyclic systems. researchgate.netyoutube.com For a derivative of 2-propylcyclopentan-1-one with multiple chiral centers, NOESY experiments would reveal which substituents are on the same face of the cyclopentane (B165970) ring (cis) and which are on opposite faces (trans). nih.gov

| Proton | Illustrative Chemical Shift (δ, ppm) |

| H at C2 | 2.50 |

| Protons at C3 (diastereotopic) | 1.80, 2.15 |

| Protons at C4 | 1.95 |

| Protons at C5 (diastereotopic) | 2.30, 2.45 |

| Propyl group protons | 0.90-1.60 |

| Illustrative ¹H NMR data for key protons in this compound, highlighting the diastereotopic nature of protons on the cyclopentanone ring. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com It is a primary method for determining the absolute configuration of chiral compounds, including ketones like this compound. hebmu.edu.cn

The CD spectrum of a chiral ketone is often dominated by the electronic transition of the carbonyl chromophore. For saturated cyclic ketones, the Octant Rule provides a powerful empirical method to correlate the sign of the Cotton effect of the n→π* transition (typically observed around 300 nm) with the absolute stereochemistry of the molecule. chemistnotes.comslideshare.net The rule divides the space around the carbonyl group into eight octants, and the contribution of a substituent to the Cotton effect depends on the octant it occupies. stackexchange.com

For this compound, the propyl group at the C2 position is the primary determinant of the sign of the Cotton effect. Based on the Octant Rule, a 2R-alkyl-substituted cyclopentanone is predicted to exhibit a positive Cotton effect for the n→π* transition. scribd.com By comparing the experimentally measured CD spectrum with this prediction, the absolute configuration can be confidently assigned. mtoz-biolabs.com Theoretical calculations of the CD spectrum can further corroborate the experimental findings. nih.gov

| Transition | Wavelength (λmax, nm) | Sign of Cotton Effect |

| n→π* | ~295 | Positive |

| Expected Circular Dichroism data for this compound based on the Octant Rule. |

X-ray Crystallography of Crystalline Derivatives for Definitive Stereochemistry

X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal of the compound. Since this compound is a liquid at room temperature, it must first be converted into a suitable crystalline derivative.

This is typically achieved by reacting the ketone with a chiral or achiral derivatizing agent that introduces functionality capable of forming a crystalline solid and often contains a heavy atom to facilitate the crystallographic analysis. Examples of such derivatives for ketones include oximes, hydrazones, or semicarbazones.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule, providing an unequivocal determination of the relative and absolute stereochemistry. The absolute configuration can be established with high confidence, especially if the crystal structure is of high resolution and the data is processed appropriately (e.g., using the Flack parameter). This method, while more labor-intensive than spectroscopic techniques, provides the ultimate proof of stereochemical assignment.

| Technique | Information Obtained | Requirement |

| X-ray Crystallography | Definitive 3D structure, absolute configuration | Crystalline derivative |

| Summary of the role of X-ray crystallography in the stereochemical elucidation of this compound. |

Theoretical and Computational Chemistry Studies of 2r 2 Propylcyclopentan 1 One and Its Reactions

Conformational Analysis and Energy Landscapes of the Chiral Ring System

The five-membered ring of cyclopentanone (B42830) is not planar but exists in puckered conformations to relieve torsional strain. For substituted cyclopentanones like 2-propylcyclopentan-1-one, the presence of the alkyl group introduces additional steric considerations, leading to a complex conformational landscape. The two most common conformations for the cyclopentanone ring are the envelope (C symmetry) and the twist (C symmetry) forms.

In the case of (2R)-2-propylcyclopentan-1-one, the propyl group can occupy either a pseudo-axial or a pseudo-equatorial position in these conformations. The relative energies of these conformers are determined by a balance of torsional strain, angle strain, and steric interactions between the propyl group and the adjacent carbonyl group and ring hydrogens.

Computational studies, often employing molecular mechanics or quantum mechanical methods, can map the potential energy surface of the molecule. This allows for the identification of the most stable ground-state conformations and the energy barriers for interconversion between them. For 2-alkylcyclopentanones, the equatorial-like conformations are generally favored to minimize steric hindrance. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Propyl Group Orientation | Dihedral Angle (O=C1-C2-C(propyl)) | Relative Energy (kcal/mol) |

| Twist-Equatorial | Equatorial | ~150° | 0.00 |

| Envelope-Equatorial | Equatorial | ~165° | 0.5 - 1.0 |

| Twist-Axial | Axial | ~90° | 2.0 - 3.0 |

| Envelope-Axial | Axial | ~105° | 2.5 - 3.5 |

| Note: These values are illustrative and would be determined by specific computational methods. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into various molecular properties.

By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the regions of the molecule most susceptible to nucleophilic and electrophilic attack can be identified. The carbonyl carbon is expected to be the primary electrophilic site, while the enolate formed under basic conditions would have its HOMO localized on the alpha-carbon and the oxygen atom, indicating its nucleophilic character.

DFT can also be used to calculate other electronic properties such as the electrostatic potential map, which visually represents the charge distribution within the molecule. This can help in understanding intermolecular interactions, such as those with catalysts or other reactants. Furthermore, calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to confirm the structure of the molecule and its conformers.

Table 2: Selected DFT-Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | +1.0 to +2.0 eV |

| HOMO-LUMO Gap | 7.5 to 9.5 eV |

| Dipole Moment | 2.5 to 3.5 D |

| Mulliken Charge on C=O Carbon | +0.4 to +0.6 |

| Mulliken Charge on C=O Oxygen | -0.4 to -0.6 |

| Note: These values are typical ranges and depend on the chosen functional and basis set. |

Computational Modeling of Stereoselective Reaction Mechanisms

A key application of computational chemistry in the context of this compound is the modeling of stereoselective reactions. For instance, in the synthesis of this chiral ketone via asymmetric alkylation of cyclopentanone, computational methods can elucidate the reaction mechanism and the origin of stereoselectivity.

By modeling the transition states of the reaction with a chiral catalyst, such as a proline-derived organocatalyst, the energy barriers for the formation of the (R) and (S) enantiomers can be calculated. The difference in these energy barriers determines the enantiomeric excess (ee) of the product. These calculations can reveal the crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, between the substrate, the catalyst, and the electrophile that govern the stereochemical outcome.

For example, in a proline-catalyzed alkylation, the enamine intermediate formed from cyclopentanone and proline can adopt different conformations. The approach of the alkylating agent to these conformers will have different energetic costs, leading to the preferential formation of one enantiomer.

In Silico Catalyst Design and Optimization for Asymmetric Transformations

The insights gained from computational modeling of reaction mechanisms can be leveraged for the in silico design and optimization of catalysts. By systematically modifying the structure of a known catalyst in a computational model and recalculating the transition state energies for a target reaction, new and more effective catalysts can be identified before their synthesis and experimental testing.

For the asymmetric synthesis of this compound, this approach could involve screening a virtual library of chiral organocatalysts or metal complexes. The computational models would predict which catalyst scaffold and substituents would lead to the highest stereoselectivity. For example, modifications to the steric bulk or electronic properties of a catalyst can be explored to enhance the desired interactions in the transition state that favor the formation of the (R)-enantiomer. This rational, computer-aided approach can significantly accelerate the discovery of new and improved catalytic systems for the synthesis of chiral molecules.

Conclusion and Future Research Directions

Summary of Key Advances in the Chemistry of (2R)-2-Propylcyclopentan-1-one

The pursuit of enantiomerically pure this compound has spurred the development of several innovative synthetic strategies. Early approaches often relied on classical resolution methods, which, while effective, are inherently limited by a theoretical maximum yield of 50%. More recent and significant advances have centered on asymmetric catalysis, a field that has revolutionized the synthesis of chiral molecules by offering more efficient and atom-economical routes.

One of the most successful strategies for the synthesis of this compound involves the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated cyclopentenones. This approach allows for the direct installation of the propyl group at the C2 position with simultaneous control of the stereochemistry at the newly formed chiral center. The use of chiral ligands in conjunction with metal catalysts, such as copper or rhodium, has been instrumental in achieving high levels of enantioselectivity.

Another key area of advancement is the stereoselective alkylation of cyclopentanone (B42830) enolates . This method involves the deprotonation of cyclopentanone to form a chiral enolate, which then reacts with a propyl halide. The stereochemical outcome of this reaction is dictated by the chiral auxiliary or catalyst employed. While this method can be highly effective, it often requires careful optimization of reaction conditions to achieve the desired (R)-configuration with high selectivity.

More recently, organocatalysis has emerged as a powerful tool for the synthesis of chiral cyclopentanones, including this compound. Chiral amines, such as proline and its derivatives, have been shown to catalyze the asymmetric Michael addition of aldehydes and ketones to nitroalkenes, followed by a Nef reaction, to afford the desired 2-substituted cyclopentanones with good to excellent enantioselectivity. These metal-free catalytic systems offer several advantages, including lower toxicity, reduced cost, and operational simplicity.

Biocatalysis represents another frontier in the synthesis of this compound. The use of enzymes, such as ketoreductases (KREDs), offers the potential for unparalleled stereoselectivity under mild reaction conditions. The kinetic resolution of racemic 2-propylcyclopentanone (B73189), where the enzyme selectively reduces one enantiomer, has been explored. Furthermore, the development of "designer enzymes" through directed evolution holds the promise of creating highly specific biocatalysts for the direct asymmetric synthesis of the (R)-enantiomer. For instance, the biocatalytic deracemization of secondary alcohols, combining organocatalytic oxidation and biocatalytic reduction, showcases the potential of chemoenzymatic cascades. entrechem.com

Current Challenges and Emerging Opportunities in Asymmetric Cyclopentanone Synthesis

Despite the significant progress, the asymmetric synthesis of this compound and related chiral cyclopentanones is not without its challenges. Achieving consistently high levels of both diastereo- and enantioselectivity, particularly on a large scale, remains a primary obstacle. The control of stereochemistry at the C2 position can be influenced by a multitude of factors, including the nature of the substrate, the catalyst, the solvent, and the reaction temperature, making the development of robust and generalizable methods a complex task. rsc.orgrijournals.com

One of the key challenges lies in the potential for epimerization of the stereocenter at the C2 position, which is adjacent to the carbonyl group. Under certain reaction conditions, particularly those involving basic or acidic reagents, the (R)-enantiomer can racemize, leading to a loss of optical purity. This necessitates the use of mild reaction conditions and careful purification techniques.

Another challenge is the development of catalytic systems with broad substrate scope . While many methods work well for specific substrates, their applicability to a wider range of 2-alkylcyclopentanones can be limited. This is particularly true for organocatalytic and biocatalytic methods, where the "lock-and-key" nature of the catalyst-substrate interaction can lead to high specificity but limited versatility.

Emerging opportunities in the field are focused on overcoming these challenges. The development of novel chiral ligands and organocatalysts with enhanced activity and selectivity is a major area of research. The design of catalysts that can operate under milder conditions and with greater functional group tolerance will be crucial for the practical synthesis of this compound.

The integration of flow chemistry with asymmetric catalysis presents a significant opportunity for improving the efficiency, safety, and scalability of cyclopentanone synthesis. Continuous flow reactors allow for precise control over reaction parameters, which can lead to improved selectivity and yields, as well as easier purification.

Furthermore, the application of computational chemistry and machine learning in catalyst design and reaction optimization is an emerging area with immense potential. These tools can help to predict the stereochemical outcome of a reaction and guide the development of more effective catalytic systems.

Outlook on Novel Methodologies and Broader Synthetic Applications

The future of asymmetric cyclopentanone synthesis will likely be shaped by the development of even more sophisticated and sustainable methodologies. A key trend is the move towards catalytic C-H activation , which would allow for the direct functionalization of the cyclopentanone ring without the need for pre-functionalized substrates. This approach offers a more atom-economical and environmentally friendly route to this compound.

The synthetic utility of this compound as a chiral building block is also expected to expand. Its unique stereochemistry and functionality make it an attractive starting material for the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals. For instance, chiral cyclopentanones are key intermediates in the synthesis of prostaglandins (B1171923), a class of biologically active lipids with diverse physiological functions. rsc.org The enantiopure nature of this compound makes it a valuable precursor for the stereoselective synthesis of specific prostaglandin (B15479496) analogues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (2R)-2-Propylcyclopentan-1-one, and how can reaction parameters (e.g., catalysts, solvents) influence stereochemical purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control the stereochemistry at the C2 position. Key parameters include:

- Catalyst selection : Use of (R)-BINOL-derived catalysts for asymmetric induction .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates and stereoselectivity .

- Temperature control : Lower temperatures (0–5°C) reduce racemization risks .

- Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can the structural and electronic properties of this compound be characterized to distinguish it from its stereoisomers?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration by analyzing crystal packing and torsion angles .

- NMR spectroscopy : Compare and chemical shifts with known stereoisomers; focus on diastereotopic proton splitting patterns .

- Computational modeling : Use density functional theory (DFT) to predict IR and NMR spectra for validation against experimental data .

Q. What stability challenges arise during storage of this compound, and how can degradation pathways be mitigated?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) to identify degradation products via LC-MS .

- Stabilization strategies : Use inert atmospheres (argon) and antioxidants (BHT) to prevent oxidation of the cyclopentanone ring .

Advanced Research Questions

Q. How do stereochemical variations at the C2 position of 2-Propylcyclopentan-1-one influence its biological or physicochemical activity?

- Methodological Answer :

- Comparative assays : Test (2R)- and (2S)-enantiomers in receptor-binding studies (e.g., GPCRs) using radioligand displacement assays .

- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) to correlate stereochemistry with binding affinity .

- Thermodynamic analysis : Measure melting points and solubility differences to assess crystallinity impacts .

Q. What are the critical contradictions in reported toxicity data for cyclopentanone derivatives, and how can these be resolved methodologically?

- Methodological Answer :

- Data harmonization : Re-evaluate conflicting studies (e.g., IFRA safety assessments ) by standardizing test conditions (e.g., cell lines, exposure durations).

- QSAR modeling : Develop quantitative structure-activity relationship models to predict toxicity based on substituent effects (e.g., propyl vs. heptyl groups) .

- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte assays and physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

Q. How can computational methods be leveraged to predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aquatic enzymes (e.g., laccases) .

- Metabolite identification : Use mass spectrometry to detect oxidation products (e.g., lactones) in simulated environmental matrices .

Q. What experimental strategies can address challenges in quantifying trace impurities in this compound samples?

- Methodological Answer :

- Ultra-high-performance liquid chromatography (UHPLC) : Achieve ppb-level detection limits using C18 columns and tandem MS .

- Isotopic labeling : Introduce -labeled internal standards to correct for matrix effects .

Tables for Key Data

Notes for Methodological Rigor

- Reproducibility : Follow the Beilstein Journal’s guidelines for detailed experimental protocols, including reagent purity and instrument calibration .

- Data validation : Use triplicate measurements and statistical tools (e.g., ANOVA) to address variability in biological assays .

- Ethical compliance : For studies involving biological systems, adhere to institutional review board (IRB) protocols for safety and ethics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.